Platelet Factor 4 (58-70), human

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Platelet Factor 4 (58-70), human, is a peptide derived from the larger protein Platelet Factor 4. This peptide corresponds to the amino acid sequence from residues 58 to 70 of Platelet Factor 4. Platelet Factor 4 is a small cytokine belonging to the CXC chemokine family, released from the alpha-granules of activated platelets during platelet aggregation. It plays a crucial role in blood coagulation by neutralizing heparin-like molecules and is involved in wound repair and inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Platelet Factor 4 (58-70), human, can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Recombinant production of Platelet Factor 4 involves the expression of the protein in bacterial systems such as Escherichia coli. The gene encoding Platelet Factor 4 is cloned into an expression vector and introduced into the bacterial cells. The bacteria are then cultured, and the protein is expressed and secreted into the culture medium. The recombinant protein is purified using techniques such as affinity chromatography and characterized to ensure structural and functional integrity .

Análisis De Reacciones Químicas

Types of Reactions: Platelet Factor 4 (58-70), human, primarily undergoes interactions with heparin and other glycosaminoglycans. These interactions are crucial for its biological functions, including neutralizing the anticoagulant effects of heparin and promoting coagulation .

Common Reagents and Conditions: The peptide interacts with heparin under physiological conditions, forming complexes that modulate its activity. The binding affinity and specificity are influenced by the ionic strength and pH of the environment .

Major Products Formed: The primary product formed from the interaction of this compound, with heparin is a stable complex that neutralizes the anticoagulant properties of heparin, thereby promoting blood coagulation .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Platelet Factor 4 (58-70), human, exerts its effects by binding to heparin and other glycosaminoglycans. This binding neutralizes the anticoagulant effects of heparin, promoting blood coagulation. The peptide also interacts with chemokine receptors such as CXCR3, mediating various biological processes including inflammation and immune responses .

Comparación Con Compuestos Similares

Platelet Factor 4 (PF4): The full-length protein from which Platelet Factor 4 (58-70), human, is derived.

Platelet Factor 4 Variant 1 (PF4V1): A paralog of Platelet Factor 4 with similar heparin-binding properties but distinct biological activities.

Uniqueness: this compound, is unique in that it contains the major heparin-binding domain of Platelet Factor 4 but lacks the full antiangiogenic activity of the complete protein. This makes it a valuable tool for studying specific interactions with heparin and other glycosaminoglycans without the confounding effects of the full protein’s additional activities .

Actividad Biológica

Platelet Factor 4 (PF4), also known as chemokine (C-X-C motif) ligand 4 (CXCL4), is a small cytokine released from the alpha-granules of activated platelets. The peptide segment PF4(58-70) has garnered attention for its specific biological activities, particularly in immune response and coagulation processes. This article delves into the biological activity of human PF4(58-70), summarizing key findings from diverse research studies, case studies, and relevant data.

Overview of PF4

PF4 is primarily known for its role in hemostasis and inflammation. It acts by neutralizing heparin-like molecules, promoting blood coagulation, and serving as a potent chemoattractant for various immune cells, including neutrophils and monocytes . The specific segment PF4(58-70) has been identified as critical in enhancing tissue factor (TF) activity in monocytes during inflammatory responses, particularly when induced by lipopolysaccharides (LPS) .

1. Enhancement of Tissue Factor Activity:

PF4(58-70) significantly enhances LPS-induced TF activity in monocytes. This effect is dose-dependent and mediated through interactions with granulocytes and tumor necrosis factor-alpha (TNF-α) .

2. Chemotactic Properties:

PF4 is a strong chemoattractant, recruiting neutrophils and monocytes to sites of inflammation or injury. This recruitment is vital for initiating the immune response and facilitating wound healing .

3. Inhibition of Angiogenesis:

Research indicates that PF4 possesses antiangiogenic properties by inhibiting endothelial cell proliferation and disrupting proangiogenic factors such as fibroblast growth factor 2 (FGF2) and vascular endothelial growth factor (VEGF) . This function is crucial in tumor biology, where angiogenesis plays a significant role in tumor growth and metastasis.

Case Studies

Case Study 1: Vaccine-Induced Immune Thrombotic Thrombocytopenia (VITT)

A notable clinical phenomenon associated with PF4 is VITT, which has been observed following vaccination with adenoviral vector vaccines against COVID-19. In these cases, antibodies against PF4 form complexes with heparin, leading to thrombocytopenia and thrombotic events. This highlights the dual role of PF4 in both coagulation and immune pathology .

Case Study 2: Role in Chronic Diseases

PF4 has been implicated in various chronic inflammatory conditions, including systemic sclerosis and chronic obstructive pulmonary disease (COPD). Elevated levels of PF4 correlate with disease severity, suggesting its potential as a biomarker for inflammation .

Table 1: Key Biological Activities of PF4(58-70)

| Activity | Description |

|---|---|

| Tissue Factor Enhancement | Enhances LPS-induced TF activity in monocytes |

| Chemotaxis | Attracts neutrophils and monocytes to sites of injury |

| Antiangiogenesis | Inhibits endothelial cell proliferation; disrupts VEGF signaling |

| Immune Modulation | Alters T cell activation; influences cytokine production |

| Role in Thrombosis | Forms complexes with heparin; implicated in VITT |

Table 2: Clinical Implications of PF4

| Condition | Observations |

|---|---|

| Vaccine-Induced Thrombosis | Antibodies against PF4 associated with thrombocytopenia post-vaccination |

| Chronic Inflammation | Elevated PF4 levels linked to systemic sclerosis and COPD |

| Cancer | Inhibition of angiogenesis may affect tumor growth |

Research Findings

Recent studies have highlighted the multifaceted role of PF4 beyond coagulation:

- Inflammatory Response: PF4 triggers chemotaxis of leukocytes, enhancing local inflammatory responses .

- Tumor Biology: By inhibiting angiogenesis, PF4 may limit tumor growth and metastasis .

- Autoimmunity: The formation of anti-PF4 antibodies can lead to serious complications like thrombosis associated with heparin therapy .

Propiedades

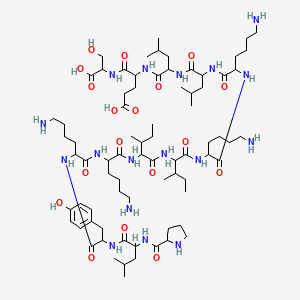

IUPAC Name |

4-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACBPCXTLNEHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H133N17O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.